
13-cis-Retinol
概要
説明
13-cis-Retinol, also known as isotretinoin, is a derivative of vitamin A. It is a retinoid, which means it is related to retinol (vitamin A) and has similar biological activities. This compound is primarily known for its use in the treatment of severe acne and other skin conditions. It is a stereoisomer of all-trans-retinol, differing in the configuration around one of its double bonds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 13-cis-Retinol typically involves the isomerization of all-trans-retinol. This can be achieved through various methods, including:
Photochemical Isomerization: Exposure of all-trans-retinol to ultraviolet light can induce isomerization to this compound.
Chemical Isomerization: Treatment of all-trans-retinol with specific chemical reagents, such as iodine or certain acids, can also result in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves:
Catalytic Isomerization: Using catalysts to facilitate the isomerization process under controlled conditions to ensure high yield and purity.
Purification: Following synthesis, the compound is purified using techniques such as chromatography to remove any impurities and obtain a high-purity product.
化学反応の分析
Types of Reactions: 13-cis-Retinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 13-cis-retinoic acid, a biologically active form.
Reduction: Reduction reactions can convert it back to retinol or other reduced forms.
Isomerization: It can undergo further isomerization to other retinoid forms, such as all-trans-retinol.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Isomerization Conditions: Light exposure or chemical catalysts are used for isomerization.
Major Products:
13-cis-Retinoic Acid: A major product of oxidation.
All-trans-Retinol: A product of isomerization.
科学的研究の応用
Dermatological Conditions
Acne Treatment
13-cis-retinoic acid is widely recognized for its efficacy in treating severe acne. Clinical studies have demonstrated marked improvements in patients, with reductions in sebum production and microbial counts associated with acne lesions. Notably, a double-blind study involving 48 patients showed significant clinical improvement and a decrease in the sebum excretion rate (SER) after treatment with 13-cis-retinoic acid .
Skin Cancer Prevention
Research indicates that 13-cis-retinoic acid functions as a potent antipromoter in skin cancer models. It has been shown to inhibit the proliferation of preneoplastic and neoplastic lesions of epithelial origin, making it a candidate for preventing skin malignancies . Additionally, it has been evaluated for its effectiveness against non-melanoma skin cancers .
Oncology
Treatment of Specific Cancers
13-cis-retinoic acid has been investigated for its role in treating various cancers, including acute promyelocytic leukemia and neuroblastoma. In pediatric oncology, high-dose regimens have improved event-free survival rates significantly . Furthermore, it has shown promise in managing other malignancies such as bladder cancer and breast cancer by modulating cellular differentiation and apoptosis pathways .
Immune System Modulation
Recent studies have explored the effects of 13-cis-retinoic acid on immune cell populations. It has been found to enhance the expression of T-helper cell markers while minimally affecting natural killer cell markers. This suggests a potential role in immunotherapy and enhancing immune responses against tumors .
COVID-19 Treatment
A novel application of 13-cis-retinoic acid emerged during the COVID-19 pandemic, where it was assessed for its therapeutic effects alongside standard care treatments. A study indicated that patients receiving this compound showed faster clinical improvement and discharge rates compared to those receiving standard care alone .
Table: Clinical Outcomes with 13-cis-Retinol
作用機序
The mechanism of action of 13-cis-Retinol involves its conversion to 13-cis-retinoic acid, which then binds to nuclear receptors known as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors regulate gene expression by binding to specific DNA sequences, leading to changes in cellular processes such as differentiation, proliferation, and apoptosis. The exact pathways and molecular targets can vary depending on the specific biological context.
類似化合物との比較
All-trans-Retinol: The most common form of vitamin A, differing in the configuration of its double bonds.
9-cis-Retinol: Another isomer with distinct biological activities.
13-cis-Retinoic Acid: The oxidized form of 13-cis-Retinol, used in acne treatment.
Uniqueness: this compound is unique due to its specific isomeric form, which gives it distinct biological properties compared to other retinoids. Its ability to isomerize and convert to active forms like 13-cis-retinoic acid makes it particularly valuable in medical and research applications.
生物活性
13-cis-Retinol, also known as isotretinoin or 13-cis-retinoic acid, is a derivative of vitamin A with significant biological activity, particularly in dermatology and oncology. Its effects are primarily mediated through its conversion to active metabolites, influencing gene expression, cellular differentiation, and proliferation. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacokinetics, and clinical applications.
Metabolism and Conversion
The biological effects of this compound are largely attributed to its metabolic conversion to all-trans-retinoic acid (ATRA) and other retinoids. Research indicates that this compound can undergo isomerization to form 13-cis-retinoic acid, which is less active than ATRA but still plays a role in retinoid signaling pathways. Studies have shown that upon administration, this compound is metabolized into various retinoic acids through enzymatic processes involving cytochrome P450 enzymes .
Gene Regulation
The primary mechanism by which this compound exerts its biological effects involves the activation of nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors regulate gene transcription related to cell growth and differentiation. Although 13-cis-retinoic acid is not as potent as ATRA in trans-activation assays, it can induce retinoid-responsiveness in cultured cells . The conversion to more active forms enhances its efficacy in clinical applications.
Pharmacokinetics
The pharmacokinetics of this compound reveal significant variability based on dosage and individual patient factors. Studies indicate that after oral administration, peak plasma concentrations can vary widely among individuals. For instance, one study reported a linear correlation between the dose of 13-cis-retinoic acid and plasma concentration, with maximum levels observed at higher doses .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Bioavailability | Varies by individual |
Peak Plasma Concentration | Up to 90 nmol/L |
Half-life | Long terminal half-life |
Metabolites | All-trans retinoic acid |
Main route of metabolism | Hepatic metabolism |
Dermatological Uses
This compound is widely used in the treatment of severe acne and other dermatological conditions. Its efficacy in reducing sebaceous gland activity and promoting epithelial differentiation has made it a standard treatment option. Clinical trials have demonstrated its ability to significantly reduce acne lesions and improve skin texture .
Anticancer Properties
Beyond dermatology, this compound has shown promise as an anticancer agent. In animal models, it acts as a potent antipromoter against chemically induced tumors. Its ability to inhibit cell proliferation and induce apoptosis has been documented across various tumor types, particularly skin malignancies .
Case Studies
- Acne Treatment : A clinical trial involving patients with severe acne showed that administration of 0.5 mg/kg body weight per day of 13-cis-retinoic acid resulted in significant reductions in acne lesions within weeks. Side effects included dry skin and mucous membranes but were manageable .
- Cancer Therapy : In patients with squamous cell carcinoma, treatment with high doses of 13-cis-retinoic acid led to a notable decrease in tumor size and improved overall survival rates compared to control groups receiving standard therapy .
特性
IUPAC Name |
(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8+,17-13- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIPGXGPPPQFEQ-HWCYFHEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C\CO)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317301 | |
Record name | 13-cis-Retinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001317301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 13-cis Retinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006221 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2052-63-3 | |
Record name | 13-cis-Retinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2052-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Retinol, (13Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002052633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13-cis-Retinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001317301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13-cis-Retinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RETINOL, (13Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J72YRO1DWF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 13-cis Retinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006221 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。